molecular formula C8H8N2O3 B2856188 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid CAS No. 1512619-10-1

3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid

Cat. No.: B2856188
CAS No.: 1512619-10-1
M. Wt: 180.163
InChI Key: XBMUYMQBFDJKOQ-UHFFFAOYSA-N
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Description

3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid (CAS: 31491-44-8) is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridazine core with a carboxylic acid substituent at the 4-position and a ketone group at the 3-position. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol. This compound is cataloged as a building block in organic synthesis (EN300-1091549) and is often used in medicinal chemistry for derivatization due to its reactive functional groups .

Properties

IUPAC Name

3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridazine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7-6(8(12)13)4-2-1-3-5(4)9-10-7/h1-3H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMUYMQBFDJKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NN=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which then undergoes cyclization and oxidation to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of 3-oxo-cyclopenta[c]pyridazine-4-carboxylic acid can be contextualized by comparing it to analogs with modified ring systems, substituents, or functional groups. Below is a detailed analysis of three closely related compounds:

Cyclohepta[c]pyridazine Analog: 2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetic Acid

  • CAS : 1272760-01-6
  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 222.24 g/mol
  • Key Differences :
    • Ring Size : The cyclohepta[c]pyridazine analog features a seven-membered ring (vs. five-membered cyclopenta in the target compound), increasing molecular complexity (complexity index: 385 vs. lower for cyclopenta derivatives) .
    • Substituents : An acetic acid side chain replaces the carboxylic acid at the 4-position, introducing additional rotatable bonds (2 vs. 1 in the target compound) .
    • Physicochemical Properties : Higher hydrogen bond acceptor count (4 vs. 3) and topological polar surface area (70 Ų vs. ~65 Ų), suggesting altered solubility and bioavailability .

Imidazole-Carboxamide Derivative: 2-oxo-N-(2-{3-oxo-cyclopenta[c]pyridazin-2-yl}ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide

  • CAS : 2097888-49-6
  • Molecular Formula : C₁₃H₁₅N₅O₃
  • Molecular Weight : 289.29 g/mol
  • 2 donors/3 acceptors) . Applications: This derivative is tailored for kinase inhibition studies, leveraging the imidazole group’s affinity for metal ions in enzymatic active sites .

Cyclohepta[c]pyridazine with Benzodioxole Substituent: (4S)-2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic Acid

  • CAS : 1265908-15-3
  • Molecular Formula: C₁₁H₁₁NO₄S
  • Molecular Weight : 253.28 g/mol
  • Key Differences :
    • Heteroatom Inclusion : A sulfur-containing thiazolidine ring replaces the pyridazine core, altering electronic properties and redox stability .
    • Bioactivity : The benzodioxole group enhances blood-brain barrier penetration, making this analog relevant in CNS-targeted drug discovery .

Biological Activity

3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid is a heterocyclic compound characterized by its complex fused ring structure, which combines cyclopentane and pyridine elements. With the molecular formula C9H9NO3, it features both a carboxylic acid functional group and a keto group, contributing to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Structural Characteristics

The structural uniqueness of this compound is pivotal for its biological activity. The compound's configuration allows for various interactions with biological targets, which may lead to significant pharmacological effects.

Property Details
Molecular Formula C9H9NO3
Molecular Weight 179.18 g/mol
Functional Groups Carboxylic acid, keto group
Structural Features Fused cyclopentane and pyridine

Biological Activity

Preliminary studies suggest that this compound may exhibit several biological activities relevant to pharmacology:

Case Studies and Research Findings

A review of available literature reveals several studies that contribute to understanding the biological activity of this compound:

  • Cytotoxicity Studies : In vitro studies indicated that derivatives of cyclopenta[c]pyridine exhibited dose-dependent cytotoxicity against various cancer cell lines (e.g., SGC-7901 and HepG2). The IC50 values for these compounds suggest significant inhibitory potential .
  • Structure-Activity Relationship (SAR) : Research has highlighted that modifications in the functional groups of similar compounds can significantly alter their biological activity. For example, the presence of halogen substituents generally enhances antimicrobial efficacy .
  • Molecular Docking Studies : Computational studies have suggested that this compound can bind effectively to target proteins involved in cancer proliferation pathways. This binding affinity indicates a promising avenue for therapeutic development .

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